molecular formula C32H28ClF3N4O9S B12621973 2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Cat. No.: B12621973
M. Wt: 737.1 g/mol
InChI Key: RUGCKPWHXJYSSY-UHFFFAOYSA-N
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Description

2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a thiazole ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and a butanedioic acid moiety esterified with 4-methylbenzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the pyridine ring separately. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions. The pyridine ring, substituted with chlorine and trifluoromethyl groups, can be synthesized through various methods, including the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents .

The final step involves the coupling of the thiazole and pyridine rings through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors for the Hantzsch thiazole synthesis and the use of automated systems for the coupling reactions. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield imines or nitriles, while nucleophilic substitution of the chlorine atom can yield various substituted pyridine derivatives .

Scientific Research Applications

2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide exhibits unique structural features, such as the presence of both thiazole and pyridine rings, which contribute to its distinct chemical and biological properties. The combination of these rings with the trifluoromethyl and chlorine substituents enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C32H28ClF3N4O9S

Molecular Weight

737.1 g/mol

IUPAC Name

2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H18O8.C12H10ClF3N4OS/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-5(17)11-19-4-8(22-11)10(21)20-9-2-6(12(14,15)16)7(13)3-18-9/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2-5H,17H2,1H3,(H,18,20,21)

InChI Key

RUGCKPWHXJYSSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)N

Origin of Product

United States

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